Methyltrioctadecylammonium Bromide: A Technical Guide to Properties, Phase Transfer Catalysis, and Ion-Selective Sensing
Methyltrioctadecylammonium Bromide: A Technical Guide to Properties, Phase Transfer Catalysis, and Ion-Selective Sensing
Executive Summary
Methyltrioctadecylammonium bromide (MTOAB) is a high-molecular-weight quaternary ammonium salt characterized by extreme lipophilicity.[1] Unlike common surfactants such as Cetyltrimethylammonium bromide (CTAB) or phase transfer catalysts like Aliquat 336 (Methyltrioctylammonium chloride), MTOAB possesses three long octadecyl (
This guide details the physicochemical profile of MTOAB, its mechanistic role in phase transfer catalysis (PTC), and provides validated protocols for its application in nanotechnology and sensor development.
Part 1: Chemical Identity & Physicochemical Properties[1][2][3][4]
Chemical Structure & Identification
MTOAB consists of a central quaternary nitrogen atom bonded to one methyl group and three octadecyl chains, balanced by a bromide counterion. Its high carbon content (
-
IUPAC Name: Methyl-trioctadecyl-azanium;bromide[1]
-
Common Synonyms: Trioctadecylmethylammonium bromide; TOMA-Br; MTOAB[1]
-
Molecular Formula:
-
Molecular Weight: ~869.42 g/mol [1]
Figure 1: Structural representation of Methyltrioctadecylammonium bromide showing the steric bulk of the three C18 chains.
Physicochemical Data Profile
The following data consolidates experimental values relevant for formulation and synthesis.
| Property | Value / Description | Practical Implication |
| Physical State | White to beige waxy powder/solid | Requires gentle heating for dissolution in some solvents.[1] |
| Melting Point | 103–105 °C (Lit.)[1][4] | Stable at standard reaction temperatures; solid at RT.[1] |
| Solubility (Water) | Insoluble (< 0.1 mg/L) | Prevents leaching in aqueous-contact applications (e.g., ISEs).[1] |
| Solubility (Organic) | Soluble in THF, Chloroform, Toluene, DCM | Ideal for solvent-casting membranes and organic-phase synthesis.[1] |
| Hygroscopicity | Low to Moderate | Store in desiccator; less hygroscopic than short-chain quats.[1] |
| Stability | Stable under normal conditions | Avoid strong oxidizing agents.[1] |
Part 2: Mechanisms of Action
Phase Transfer Catalysis (The Extraction Mechanism)
MTOAB functions via the Starks' Extraction Mechanism . Due to its extreme lipophilicity, the quaternary cation (
Ion-Selective Sensing (Membrane Transport)
In Ion-Selective Electrodes (ISEs), MTOAB acts as a charged ionophore or exchanger . When embedded in a Polyvinyl Chloride (PVC) membrane, the
-
Selectivity: The membrane becomes selectively permeable to anions (e.g., Nitrate, Perchlorate, Surfactants) to maintain electroneutrality.
-
Longevity: The
chains anchor the molecule within the plasticized PVC matrix, preventing it from leaching into the aqueous sample solution—a common failure mode with smaller quaternary salts like Aliquat 336.
Figure 2: Mechanism of anion extraction at the ISE membrane interface. MTOA+ acts as the lipophilic anchor.
Part 3: Applications & Experimental Protocols
Protocol 1: Synthesis of MTOAB-Stabilized Gold Nanoparticles (AuNPs)
Context: This protocol adapts the Brust-Schiffrin method. MTOAB is used instead of Tetraoctylammonium bromide (TOAB) to produce AuNPs with higher hydrophobicity and stability in non-polar solvents.
Reagents:
-
Hydrogen tetrachloroaurate(III) trihydrate (
) -
Methyltrioctadecylammonium bromide (MTOAB)[5]
-
Toluene (HPLC Grade)
-
Sodium Borohydride (
) -
Deionized Water (18.2 MΩ)
Workflow:
-
Phase Transfer:
-
Dissolve 30 mg of
in 10 mL of DI water (Yellow solution). -
Dissolve 200 mg of MTOAB in 20 mL of Toluene (Colorless solution). Note: MTOAB molar excess is required to fully cap the particles.
-
Mix the two phases vigorously for 30 minutes. The yellow color will transfer from the aqueous (bottom) to the organic (top) phase as
forms. The aqueous phase should become clear.
-
-
Reduction:
-
Separate and discard the aqueous phase.
-
Add 25 mg of
dissolved in 5 mL of fresh DI water to the organic phase under vigorous stirring. -
Observation: The organic phase will instantly turn deep ruby red/brown, indicating the formation of AuNPs.
-
-
Purification:
-
Stir for 1 hour. Wash the toluene phase with DI water (3x) to remove excess borohydride and salts.
-
Evaporate toluene to concentrate or precipitate with ethanol if dry powder is needed.
-
Protocol 2: Fabrication of Nitrate-Selective Electrode Membrane
Context: MTOAB serves as the sensing element for nitrate detection in water quality monitoring.
Membrane Composition (w/w %):
-
Ionophore (MTOAB): 3.0%
-
Polymer (PVC - High Molecular Weight): 32.0%[1]
-
Plasticizer (o-Nitrophenyl octyl ether - o-NPOE): 65.0%[1]
-
Solvent: Tetrahydrofuran (THF)
Procedure:
-
Dissolution: Weigh 30 mg MTOAB, 320 mg PVC, and 650 mg o-NPOE. Dissolve all components in 5-10 mL of THF. Stir until the PVC is completely dissolved and the solution is viscous and clear.
-
Casting: Pour the mixture into a glass ring (approx. 30 mm diameter) fixed on a glass plate.
-
Evaporation: Cover with a filter paper to control evaporation rate. Allow to stand at room temperature for 24–48 hours. Warning: Rapid evaporation causes membrane inhomogeneity.[1]
-
Mounting: Cut a 7 mm disk from the resulting flexible master membrane. Glue it to the end of a PVC electrode body using a PVC/THF slurry.
-
Conditioning: Fill the electrode with internal filling solution (
) and condition the membrane by soaking in for 24 hours before use.
Part 4: Safety & Handling (SDS Summary)
While MTOAB is less volatile than smaller amines, standard laboratory safety is mandatory.
-
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (Category 1). Do not dispose of down the drain.
-
PPE: Nitrile gloves, safety goggles, and lab coat. Handle powder in a fume hood to avoid inhalation.
-
Storage: Store at room temperature in a tightly sealed container. Keep away from moisture.
References
-
ResearchGate. (2025). Organoclays and Ion Exchange Mechanisms using MTOAB. Retrieved from [Link]
-
EPA. (2018). Method 9211: Potentiometric Determination of Bromide and Nitrate using ISEs. Retrieved from [Link][6]
Sources
- 1. Chlorprothixene (CAS 113-59-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. labinsights.nl [labinsights.nl]
- 3. chemodex.com [chemodex.com]
- 4. TETRAOCTADECYLAMMONIUM BROMIDE | 63462-99-7 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-(N,N-Bis(2-ethylhexyl)aminomethyl)methylbenzotriazole | C24H42N4 | CID 3036907 - PubChem [pubchem.ncbi.nlm.nih.gov]
